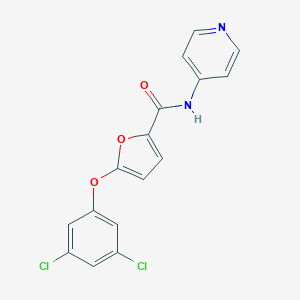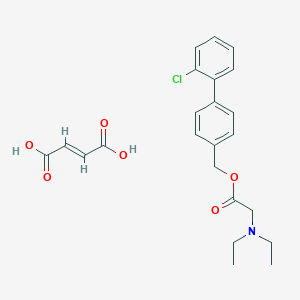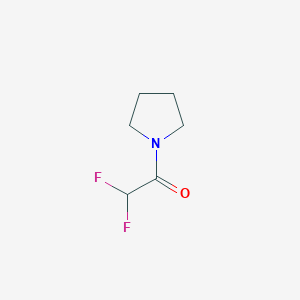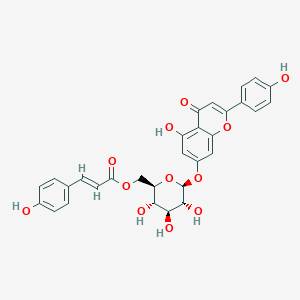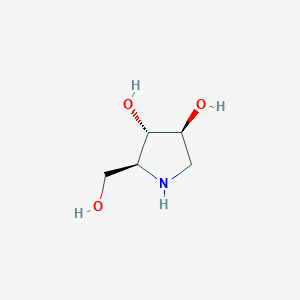
Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a glycine receptor antagonist and has been shown to have potential uses in the treatment of various neurological disorders. In
科学的研究の応用
Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- has been extensively studied in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia, epilepsy, and neuropathic pain. The compound acts as a glycine receptor antagonist and has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor.
作用機序
The mechanism of action of Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- involves the inhibition of the glycine receptor. This receptor is a ligand-gated ion channel that is involved in the regulation of neuronal excitability. By blocking the glycine receptor, the compound modulates the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- have been extensively studied. The compound has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, the compound has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia, epilepsy, and neuropathic pain.
実験室実験の利点と制限
One of the advantages of using Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- in lab experiments is its specificity for the glycine receptor. This allows for more precise modulation of the receptor activity. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have neurotoxic effects at high concentrations.
将来の方向性
There are several future directions for the research on Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-. One potential direction is the development of more specific glycine receptor antagonists. Additionally, the compound's potential applications in the treatment of various neurological disorders warrant further investigation. The development of more effective and less toxic compounds could lead to significant advancements in the treatment of these disorders.
Conclusion:
In conclusion, Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- is a chemical compound that has potential applications in various fields, particularly in the treatment of neurological disorders. The compound acts as a glycine receptor antagonist and has been shown to modulate the activity of the NMDA receptor. While the compound has several advantages for lab experiments, its potential toxicity is a limitation. Further research on this compound could lead to significant advancements in the treatment of neurological disorders.
合成法
The synthesis method for Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- involves the reaction of N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-chloride with glycine. This reaction results in the formation of the desired compound. The purity of the compound can be increased by recrystallization.
特性
CAS番号 |
101626-78-2 |
|---|---|
製品名 |
Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- |
分子式 |
C24H24N2O3 |
分子量 |
388.5 g/mol |
IUPAC名 |
2-[benzyl-[2-(4-methyl-3-phenylanilino)-2-oxoethyl]amino]acetic acid |
InChI |
InChI=1S/C24H24N2O3/c1-18-12-13-21(14-22(18)20-10-6-3-7-11-20)25-23(27)16-26(17-24(28)29)15-19-8-4-2-5-9-19/h2-14H,15-17H2,1H3,(H,25,27)(H,28,29) |
InChIキー |
YUUDWDRNFQCONE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)CC(=O)O)C3=CC=CC=C3 |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)CC(=O)O)C3=CC=CC=C3 |
その他のCAS番号 |
101626-78-2 |
同義語 |
Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



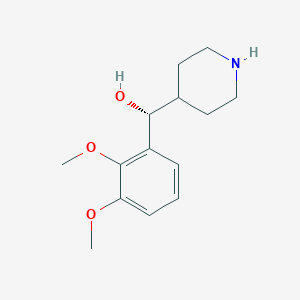
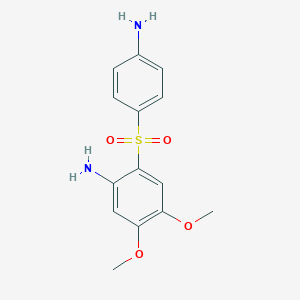
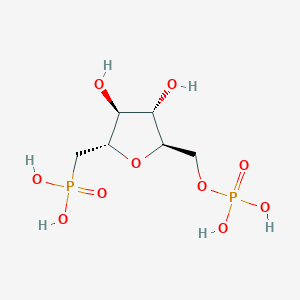
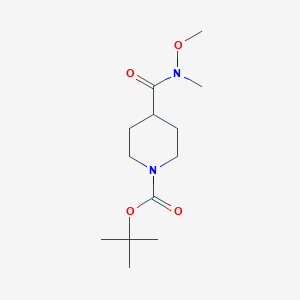
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
